trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid: is a chemical compound with the molecular formula C15H15F3O3 and a molecular weight of 300.27 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a cyclohexanecarboxylic acid structure
Preparation Methods
The synthesis of trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the high-pressure hydrogenation of trifluoromethyl benzoic acid using a W-2 type framework nickel catalyst . This process results in the formation of the desired compound with high yield and purity. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its effects.
Comparison with Similar Compounds
Similar compounds to trans-4-(2-(Trifluoromethyl)benzoyl)cyclohexanecarboxylic acid include other cyclohexanecarboxylic acid derivatives with different substituents. These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of the trifluoromethyl group in this compound imparts unique characteristics, making it distinct from other related compounds.
Some similar compounds include:
- Cyclohexanecarboxylic acid derivatives with different benzoyl substituents.
- Compounds with varying positions of the trifluoromethyl group on the benzoyl ring.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)9-5-7-10(8-6-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJFVBNTORNNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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